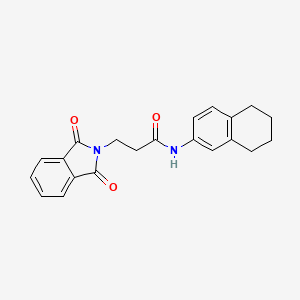
(3S,4S)-4-(carbamoylamino)tetrahydrothiophen-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a thiolane ring, which is a five-membered ring containing sulfur, and a benzoate group. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE can be achieved through a multi-step process involving the formation of the thiolane ring and subsequent attachment of the benzoate group. One common method involves the reaction of a thiolane derivative with a benzoic acid derivative under specific conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods may vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiolane ring or the benzoate group.
Substitution: The benzoate group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can result in the formation of various substituted benzoates.
Scientific Research Applications
4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in its structure allow it to form various interactions with enzymes and other biological molecules. These interactions can lead to changes in enzyme activity, modulation of metabolic pathways, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE include other thiolane derivatives and benzoate esters. Examples include:
Thiazoles: These compounds also contain sulfur and nitrogen atoms and have diverse biological activities.
Thiazolidines: These are five-membered rings containing sulfur and nitrogen, similar to thiolanes, and have various pharmacological properties.
Uniqueness
What sets 4-(CARBAMOYLAMINO)THIOLAN-3-YL BENZOATE apart from similar compounds is its specific combination of a thiolane ring and a benzoate group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
[(3S,4S)-4-(carbamoylamino)thiolan-3-yl] benzoate |
InChI |
InChI=1S/C12H14N2O3S/c13-12(16)14-9-6-18-7-10(9)17-11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H3,13,14,16)/t9-,10-/m1/s1 |
InChI Key |
KIDXIMLQNCLUNO-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CS1)OC(=O)C2=CC=CC=C2)NC(=O)N |
Canonical SMILES |
C1C(C(CS1)OC(=O)C2=CC=CC=C2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B11473122.png)
![2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate](/img/structure/B11473123.png)
![8-(4-fluorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11473131.png)
![4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473147.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11473157.png)
![N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]furan-2-carboxamide](/img/structure/B11473162.png)
![8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11473163.png)
![4-{1-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine](/img/structure/B11473168.png)
![7-(4-heptylphenyl)-8-(4-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11473173.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11473179.png)
![1-(3-Chlorophenyl)-3-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11473185.png)
![9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11473193.png)
![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(pyrrolidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11473202.png)
